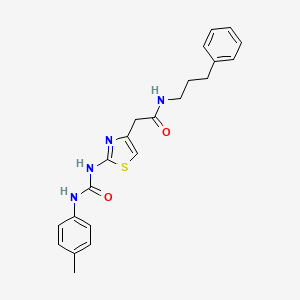
N-(3-phenylpropyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-phenylpropyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a chemical compound that has gained attention in scientific research for its potential applications in various fields.
Scientific Research Applications
Synthesis and Biological Activities
- A study by Gull et al. (2016) explored the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, a compound similar to N-(3-phenylpropyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide. These compounds exhibited significant activities in various biological assays, particularly in urease inhibition. They displayed greater activity than standard compounds used in the tests, with molecular docking studies indicating their binding to the non-metallic active site of the urease enzyme (Gull et al., 2016).
Antimicrobial Activity
- Research by Fahim and Ismael (2019) investigated 2-bromo-N-(phenylsulfonyl)acetamide derivatives, which are structurally related to the compound . These derivatives showed good antimicrobial activity, with compounds displaying high activity against various bacterial strains (Fahim & Ismael, 2019).
- Saravanan et al. (2010) synthesized novel thiazoles by incorporating pyrazole moiety, which showed significant anti-bacterial and anti-fungal activities. This indicates the potential of thiazole derivatives in antimicrobial applications (Saravanan et al., 2010).
Pharmacological Properties
- Bertrand et al. (1994) examined 3 ureido-acetamide members of a novel family of non-peptide cholecystokinin-B (CCKB) receptor antagonists. These compounds, including ureido-acetamides, displayed nanomolar affinity for CCKB receptors and were effective in inhibiting gastric acid secretion, suggesting potential pharmacological applications (Bertrand et al., 1994).
Antitumor Activity
- Chen et al. (2022) synthesized N-(8-(3-ureidophenyl)imidazo[1,2-a]pyridin-6-yl)acetamide derivatives, demonstrating significant anticancer activity against various cell lines. This suggests the antitumor potential of related acetamide derivatives (Chen et al., 2022).
properties
IUPAC Name |
2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(3-phenylpropyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c1-16-9-11-18(12-10-16)24-21(28)26-22-25-19(15-29-22)14-20(27)23-13-5-8-17-6-3-2-4-7-17/h2-4,6-7,9-12,15H,5,8,13-14H2,1H3,(H,23,27)(H2,24,25,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVYXEIZBLQECS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCCCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-phenylpropyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2394516.png)

![N-(4-bromophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2394519.png)
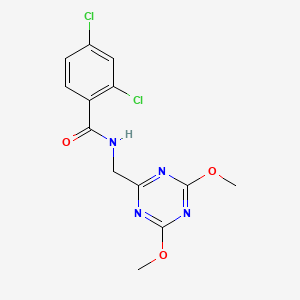
![N-(2-(ethylsulfonyl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2394523.png)
![5-bromo-2-chloro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2394524.png)
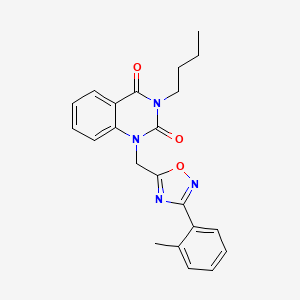
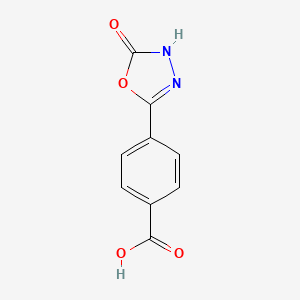
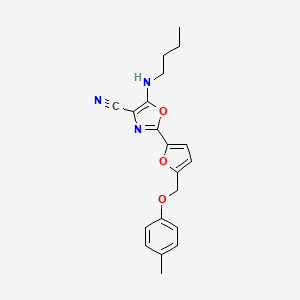
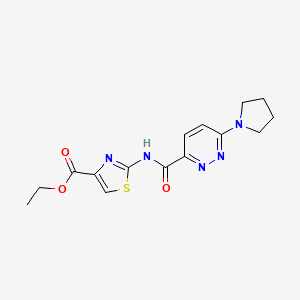
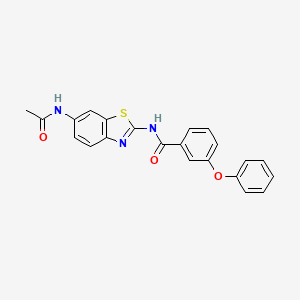
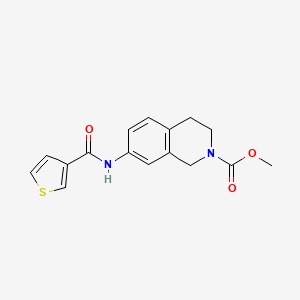
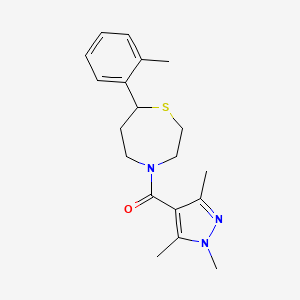
![2-[6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2394539.png)